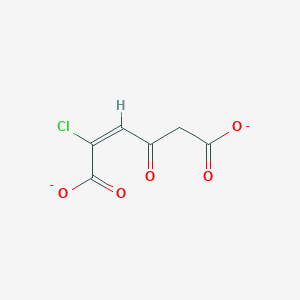

2-Chloromaleylacetate

Description

Propriétés

Formule moléculaire |

C6H3ClO5-2 |

|---|---|

Poids moléculaire |

190.54 g/mol |

Nom IUPAC |

(E)-2-chloro-4-oxohex-2-enedioate |

InChI |

InChI=1S/C6H5ClO5/c7-4(6(11)12)1-3(8)2-5(9)10/h1H,2H2,(H,9,10)(H,11,12)/p-2/b4-1+ |

Clé InChI |

QOHGUQUQCPIROQ-DAFODLJHSA-L |

SMILES isomérique |

C(C(=O)/C=C(\C(=O)[O-])/Cl)C(=O)[O-] |

SMILES canonique |

C(C(=O)C=C(C(=O)[O-])Cl)C(=O)[O-] |

Synonymes |

2-chloro-4-oxo-(Z)-2-hexenedioic acid 2-chloromaleylacetate 2-chloromaleylacetate, (E)-isome |

Origine du produit |

United States |

Méthodes De Préparation

Substrate Specificity and Catalytic Activity

Maleylacetate reductase (MacA), identified in Escherichia coli and other bacteria, catalyzes the reduction of 2-chloromaleylacetate from chlorinated precursors. The enzyme exhibits broad substrate specificity, accepting both maleylacetate and this compound with comparable efficiency. Kinetic studies reveal a Kₘ of 120 μM for this compound, slightly higher than the 100 μM observed for maleylacetate, indicating minor steric or electronic effects from the chlorine substituent. The reaction requires NADH as a cofactor, with a stoichiometric consumption of one NADH molecule per substrate reduced.

Table 1: Kinetic Parameters of MacA for this compound Reduction

| Parameter | Value | Conditions |

|---|---|---|

| Kₘ (2-CMA) | 120 μM | 50 mM Tris-HCl, pH 7.5 |

| Vₘₐₓ | 8.4 μmol/min/mg | 37°C, 0.8 mM NADH |

| Catalytic Efficiency (kₐₜₜ/Kₘ) | 1.4 × 10⁴ M⁻¹s⁻¹ | Purified enzyme from E. coli |

Purification and Stability

MacA purification involves multi-step chromatography, including anion exchange (Q Sepharose), hydrophobic interaction (Phenyl-Superose), and affinity (Blue Sepharose) columns, achieving >95% homogeneity. The enzyme retains activity in 50 mM BisTris buffer (pH 6.5) with 1 mM dithiothreitol (DTT) but is sensitive to oxidative inactivation, necessitating reducing agents during storage.

Reductive Dehalogenation by PcpE in Sphingobium chlorophenolicum

Dual Catalytic Function

PcpE, a bifunctional enzyme from Sphingobium chlorophenolicum L-1, performs two consecutive reductions:

-

Dehalogenation : Converts this compound to maleylacetate via reductive elimination of chloride.

-

Reduction : Transforms maleylacetate into 3-oxoadipate, consuming a second NADH molecule.

The catalytic site of PcpE is located at the interface of its N-terminal α/β and C-terminal α-helical domains, featuring a conserved motif (²³⁵LHHKLCHTLGG²⁴⁵) critical for substrate binding. Mutagenesis studies confirm that residues His172 and Lys238 are essential for activity, while His236Ala mutation enhances catalytic efficiency by 2-fold, suggesting evolutionary optimization.

Structural Insights and Inhibition

Electrostatic potential mapping reveals a positively charged channel accommodating the negatively charged this compound. Docking simulations highlight ionic interactions between the substrate and basic residues (Lys140, His172, His236, His237, Lys238, His241, His251). Notably, pentachlorophenol inhibits PcpE competitively (Kᵢ = 45 μM), likely by occupying the substrate-binding pocket.

Biodegradation Pathways Involving cis-Dienelactone Hydrolase

| Compound | Half-life (pH 7.5) | Decarboxylation Product |

|---|---|---|

| Maleylacetate | 12 min | cis-Acetylacrylate |

| This compound | 18 min | 2-Chloro-cis-acetylacrylate |

Challenges in Chemical Synthesis

Despite extensive enzymatic characterization, purely chemical synthesis routes for this compound remain underdeveloped. Proposed methods involve chlorination of maleylacetate precursors, but regioselectivity and side reactions (e.g., decarboxylation) pose significant hurdles. For example, chlorination of maleylacetate with SO₂Cl₂ yields a mixture of 2- and 3-chloro isomers, requiring tedious chromatographic separation.

Industrial and Environmental Implications

Bioremediation Applications

The enzymatic production of this compound is pivotal in degrading persistent pollutants like pentachlorophenol. Engineered strains expressing MacA or PcpE show enhanced dechlorination efficiency, with Sphingobium chlorophenolicum achieving >90% conversion of this compound within 24 hours.

Q & A

Q. Advanced Research Focus

- Gene cluster analysis : Identify key operons (e.g., tfd in 2,4-D degradation or tcp in chlorophenol metabolism) via genomic sequencing .

- Metabolite profiling : Use time-course HPLC to track intermediates (e.g., maleylacetate, 3-oxoadipate) .

- Enzyme inhibition studies : Apply inhibitors like -chloromercuribenzoate to probe maleylacetate reductase activity .

How should researchers handle the instability of this compound during experiments?

Q. Basic Research Focus

- Store samples at in buffered solutions (pH 6–7) to prevent spontaneous degradation .

- Conduct immediate spectrophotometric analysis post-extraction (253 nm absorbance) .

- Avoid prolonged exposure to light or oxidizing agents.

What protocols are recommended for purifying maleylacetate reductase to study this compound conversion?

Q. Advanced Research Focus

- Purification steps : Ammonium sulfate precipitation, ion-exchange chromatography (e.g., DEAE-Sepharose), and gel filtration .

- Activity assays : Monitor NADH consumption at 340 nm and chloride release via colorimetric assays .

- Purity validation : Use SDS-PAGE (35 kDa subunits) and isoelectric focusing (pI 5.4) .

How can researchers distinguish between alternative degradation pathways for chlorinated aromatics yielding this compound?

Q. Advanced Research Focus

- Pathway-specific gene expression : Compare transcription of tfd (2,4-D degradation) vs. pcp (pentachlorophenol degradation) operons using RT-qPCR .

- Enzyme specificity assays : Test substrate ranges of dioxygenases (e.g., PcpA vs. TfdE) using -labeled intermediates .

What challenges arise in quantifying this compound in complex microbial consortia, and how can they be mitigated?

Q. Advanced Research Focus

- Matrix interference : Use liquid chromatography-mass spectrometry (LC-MS) for selective detection .

- Internal standards : Spike samples with deuterated this compound analogs.

- Calibration in complex media : Account for matrix effects by comparing spiked vs. unspiked samples .

How do aerobic and anaerobic conditions affect this compound metabolism?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.